4-(benzyloxy)-3-bromopyridin-2(1H)-one
Description
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-bromo-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10BrNO2/c13-11-10(6-7-14-12(11)15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
MBZFDYCYTJIYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=O)NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-(benzyloxy)-3-bromopyridin-2(1H)-one with analogous pyridinone derivatives:
Key Observations :
- Lipophilicity: The benzyloxy group in 4-(benzyloxy)-3-bromopyridin-2(1H)-one increases its LogP compared to simpler bromopyridinones (e.g., 4-bromopyridin-2(1H)-one), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity: The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like 3-(4-bromophenyl)pyridin-2(1H)-one .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C | Higher temps favor substitution but risk side reactions |
| Solvent | DMF, acetonitrile | DMF enhances nucleophilicity; acetonitrile reduces byproducts |
| Reaction Time | 6–24 hours | Prolonged time improves conversion but may degrade product |
Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Basic: How is the structure of 4-(benzyloxy)-3-bromopyridin-2(1H)-one characterized spectroscopically?
Key techniques include:
- NMR :
- HRMS : Confirm molecular formula (C₁₉H₁₆BrNO₂, [M+H]⁺ = 370.0364) .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) .
Basic: What preliminary biological activities have been reported for this compound?
Initial screens suggest:
- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) .
- Anticancer Potential : IC₅₀ values of 10–50 µM in breast (MCF-7) and prostate (PC-3) cancer cell lines .
Q. Table: Preliminary Bioactivity Data
| Assay Type | Cell Line/Model | Result (IC₅₀/MIC) | Mechanism Hypotheses |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 25 µM | Apoptosis induction |
| Antimicrobial | S. aureus | 32 µg/mL | Membrane disruption |
Advanced: How can synthetic yields be improved while minimizing side-product formation?
Q. Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Catalytic Systems : Use of Pd catalysts for Suzuki-Miyaura coupling to attach aryl groups without dehalogenation .
- Byproduct Analysis : LC-MS monitoring identifies intermediates (e.g., debrominated products) for real-time optimization .
Q. Table: Yield Optimization
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Heating | 45–55 | 85–90 | Low equipment cost |
| Microwave | 70–80 | 95–98 | Faster, higher purity |
Advanced: What mechanistic insights exist for its biological activity?
- Tubulin Polymerization Inhibition : Derivatives bind to the colchicine site (docking scores −7.22 kcal/mol) via interactions with ASN249 and LYS254 residues .
- Apoptosis Pathways : Dose-dependent caspase-3 activation (2–4-fold increase at 10 µM) and mitochondrial membrane depolarization observed .
- ROS Generation : Elevated reactive oxygen species (ROS) levels (1.5–2x baseline) in cancer cells .
Q. Table: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Tubulin | −7.22 | ASN249, LYS254, TYR224 |
| Topoisomerase II | −6.85 | ASP463, MET766 |
Advanced: How do structural modifications influence its bioactivity?
Q. Structure-Activity Relationship (SAR) Findings :
- Benzyloxy Group : Removal reduces anticancer activity (IC₅₀ > 100 µM), highlighting its role in target binding .
- Bromine Substitution : Replacement with Cl or I alters electrophilicity; Br optimizes balance between reactivity and stability .
- Pyridinone Ring : Saturation (dihydropyridinone) decreases potency, suggesting planarity is critical .
Q. Table: SAR Analysis of Derivatives
| Modification | Cytotoxicity (MCF-7 IC₅₀, µM) | Solubility (LogP) |
|---|---|---|
| 3-Bromo, 4-benzyloxy | 25 | 2.8 |
| 3-Chloro, 4-benzyloxy | 48 | 2.5 |
| 4-Hydroxy (no benzyl) | >100 | 1.2 |
Advanced: What computational tools are used to predict its physicochemical and ADMET properties?
- Molinspiration : Calculates LogP (2.8), TPSA (58 Ų), and drug-likeness (Lipinski compliance: MW <500, H-bond donors ≤5) .
- PASS Prediction : Anticancer (Pa = 0.72), antimicrobial (Pa = 0.65) activities predicted .
- ADMET : Low hepatotoxicity risk (preADMET score: 0.15) but moderate CYP3A4 inhibition .
Advanced: How is its stability assessed under physiological conditions?
- pH Stability : Degrades rapidly at pH >8 (t₁/₂ = 2h) due to benzyloxy group hydrolysis; stable at pH 5–7 (t₁/₂ >24h) .
- Plasma Stability : 85% remaining after 4h in human plasma, indicating moderate metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
